

Application Notes and Protocols: Antioxidant 25 in Food Packaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antioxidant 25**

Cat. No.: **B033811**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Antioxidant 25**, a high-performance stabilizing agent, in food packaging materials. The information is intended to guide research and development professionals in leveraging this antioxidant to enhance the shelf-life and maintain the quality of packaged food products.

Chemical Identity: Hexamethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) CAS Number: 35074-77-2 Trade Names: Irganox 259, Songnox 259, BNX 259

Antioxidant 25 is a sterically hindered phenolic antioxidant highly effective in protecting polymers from thermo-oxidative degradation during processing and throughout the service life of the final product. Its high molecular weight and low volatility make it particularly suitable for food packaging applications where minimal migration and high safety standards are required.

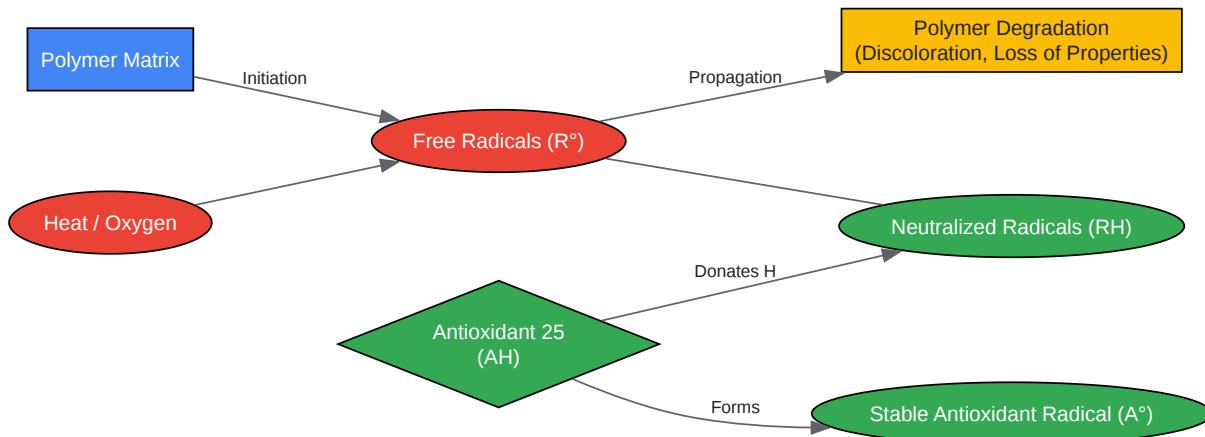
Regulatory and Safety Profile

Antioxidant 25 is approved for use in food contact materials by major regulatory bodies.

Regulatory Body	Regulation	Specific Migration Limit (SML)
European Union	Commission Regulation (EU) No 10/2011	6 mg/kg of food
United States FDA	21 CFR 178.2010	Permitted for use in polymers as an antioxidant and/or stabilizer. Use levels are determined by Good Manufacturing Practice (GMP) to achieve the desired technical effect.

The FDA has also established a Cumulative Estimated Daily Intake (CEDI) of 9.4 µg/kg bw/day and a Cumulative Dietary Concentration (CDC) of 188 ppb for this substance.

Applications in Food Packaging Polymers


Antioxidant 25 is compatible with a wide range of polymers used in food packaging, including:

- Polyolefins:
 - Low-Density Polyethylene (LDPE)
 - High-Density Polyethylene (HDPE)
 - Polypropylene (PP)
- Polyesters:
 - Polyethylene terephthalate (PET)

It is typically incorporated into the polymer matrix via melt blending during the extrusion process. Recommended loading levels generally range from 0.05% to 0.5% by weight, depending on the polymer type, processing conditions, and the desired level of stability for the final application.

Mechanism of Action

As a primary antioxidant, **Antioxidant 25** functions as a free radical scavenger. During polymer processing and subsequent exposure to heat and oxygen, highly reactive free radicals are generated, initiating a chain reaction of degradation that can lead to discoloration, loss of mechanical properties, and the formation of undesirable odors and tastes. The sterically hindered phenolic groups in **Antioxidant 25** readily donate a hydrogen atom to these free radicals, neutralizing them and terminating the degradation cascade. This mechanism is crucial for maintaining the integrity of the packaging material and, consequently, protecting the quality of the food within.

[Click to download full resolution via product page](#)

Mechanism of action for **Antioxidant 25**.

Performance Data

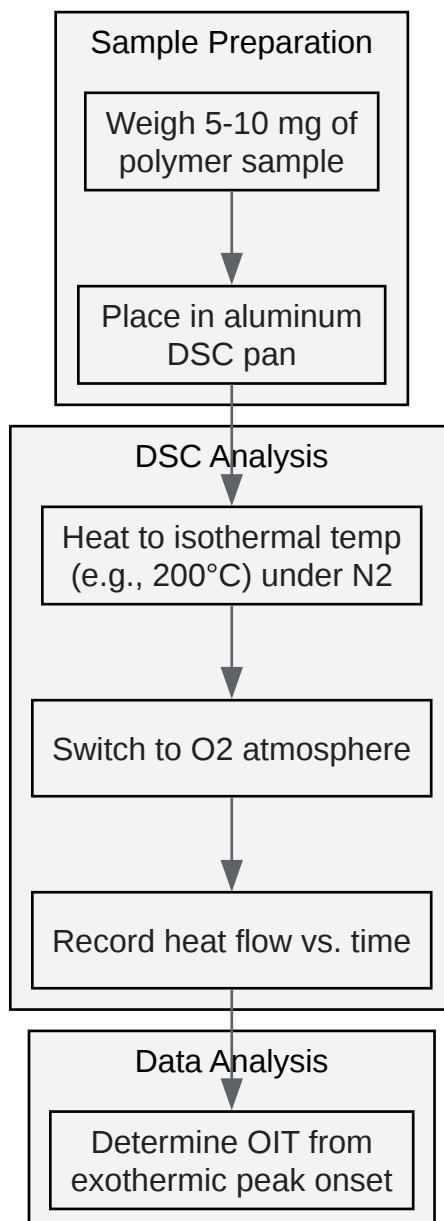
The efficacy of **Antioxidant 25** in preventing polymer degradation is typically evaluated using methods that measure oxidative stability.

Polymer	Test Method	Parameter	Result with Antioxidant 25
HDPE	Oxidative Induction Time (OIT) @ 200°C	Time to onset of oxidation	Significantly increased compared to unstabilized polymer
PP	Accelerated Aging @ 150°C	Time to embrittlement	Extended service life, maintaining mechanical integrity
LDPE Film	Yellowness Index after UV exposure	Color change	Minimal discoloration, indicating good light stability

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

This protocol determines the oxidative stability of a polymer containing **Antioxidant 25** using Differential Scanning Calorimetry (DSC).


Materials and Equipment:

- Differential Scanning Calorimeter (DSC)
- Polymer samples with and without **Antioxidant 25**
- Aluminum DSC pans
- High-purity oxygen and nitrogen gas

Procedure:

- Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
- Place the pan in the DSC cell.

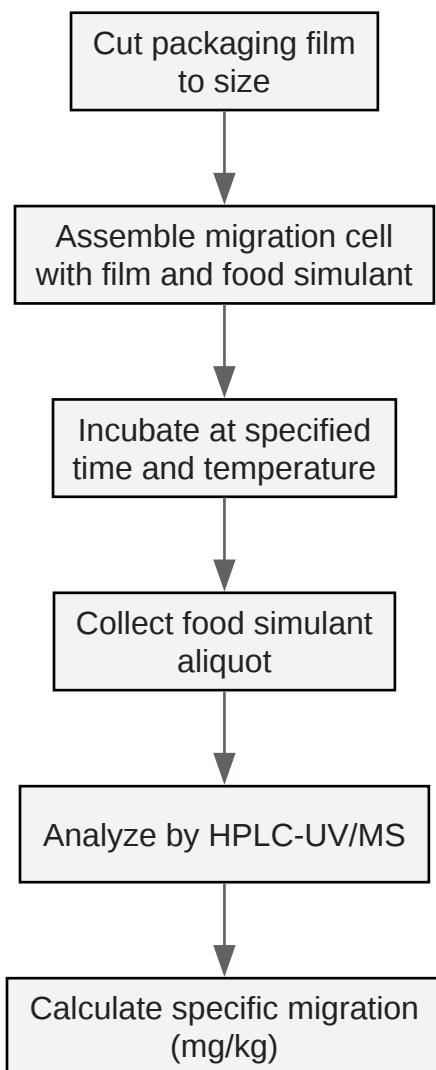
- Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
- Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
- Record the heat flow as a function of time.
- The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

[Click to download full resolution via product page](#)

Workflow for OIT determination.

Protocol 2: Specific Migration Testing

This protocol outlines the procedure for determining the specific migration of **Antioxidant 25** from a food packaging material into food simulants according to EU Regulation No 10/2011.


Materials and Equipment:

- Food packaging film containing **Antioxidant 25**
- Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, and olive oil for fatty foods)
- Migration cells
- Incubator or oven
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
- Analytical standards of **Antioxidant 25**

Procedure:

- Cut the packaging film to the specified dimensions to fit the migration cell.
- Fill the migration cell with the selected food simulant, ensuring a defined surface area-to-volume ratio (typically 6 dm² per 1 L of simulant).
- Seal the migration cell and place it in an incubator at the specified test conditions (e.g., 10 days at 40°C for long-term storage at room temperature).
- After the specified time, remove the cell from the incubator and allow it to cool to room temperature.
- Take an aliquot of the food simulant for analysis.

- Quantify the concentration of **Antioxidant 25** in the simulant using a validated HPLC-UV or HPLC-MS method against a calibration curve prepared with analytical standards.
- Calculate the specific migration in mg/kg of food.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols: Antioxidant 25 in Food Packaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033811#antioxidant-25-in-food-packaging-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com